(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No. B8628891

M. Wt: 281.4 g/mol

InChI Key: VSYZSVPGABQAMN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05051422

Procedure details

To 4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide (28.5 g, 96 mmol) dissolved in tetrahydrofuran (220 mL) add lithium aluminum hydride (9.0 g,0.24 mol) portionwise. Stir and heat the reaction to reflux. Monitor the progress of the reaction by thin-layer chromatography. Upon completion, slowly add water (9 mL), 2N NaOH (9 ml), and H2O (27 mL). Suction filter the slurry through celite and wash the pad with ethyl acetate (500 mL). Remove the solvent in vacuo to give a brown oil. Flash chromatograph the oil on silica (400 g) with 19/1 CH2Cl2 /MeOH to give the title compound.

Name

4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide

Quantity

28.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]([C:20]([NH2:22])=O)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(Cl)Cl.CO>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]([CH2:20][NH2:22])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6,8.9,11.12|

|

Inputs

Step One

|

Name

|

4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide

|

|

Quantity

|

28.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)C(=O)N

|

|

Name

|

|

|

Quantity

|

220 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Three

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

27 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

CH2Cl2 MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Monitor the progress of the reaction by thin-layer chromatography

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Suction filter the slurry through celite

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the pad with ethyl acetate (500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the solvent in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a brown oil

|

Outcomes

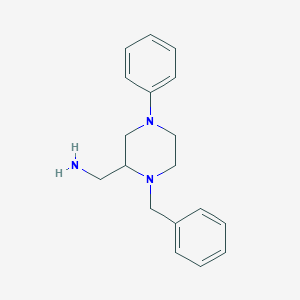

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)CN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |